Dihydrocaffeoyl-CoA

Feedback Inhibition Metabolic Regulation Enzyme Kinetics

Dihydrocaffeoyl-CoA is the reduced, saturated CoA thioester that cannot be substituted by caffeoyl-CoA or other hydroxycinnamoyl-CoAs. With its unique role as a feedback inhibitor of CarB and the sole substrate for bibenzyl synthase, this compound is essential for accurate enzyme kinetics, metabolic engineering, and energy pathway studies. Procure the correct substrate to avoid false-negative results.

Molecular Formula C30H44N7O19P3S
Molecular Weight 931.7 g/mol
Cat. No. B15598299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrocaffeoyl-CoA
Molecular FormulaC30H44N7O19P3S
Molecular Weight931.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H44N7O19P3S/c1-30(2,25(43)28(44)33-8-7-20(40)32-9-10-60-21(41)6-4-16-3-5-17(38)18(39)11-16)13-53-59(50,51)56-58(48,49)52-12-19-24(55-57(45,46)47)23(42)29(54-19)37-15-36-22-26(31)34-14-35-27(22)37/h3,5,11,14-15,19,23-25,29,38-39,42-43H,4,6-10,12-13H2,1-2H3,(H,32,40)(H,33,44)(H,48,49)(H,50,51)(H2,31,34,35)(H2,45,46,47)/t19-,23-,24-,25+,29-/m1/s1
InChIKeyNDSCGRAEWDSLKF-FUEUKBNZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydrocaffeoyl-CoA (Hydrocaffeoyl-CoA) Technical Specifications for Procurement and Research Selection


Dihydrocaffeoyl-CoA (also referred to as hydrocaffeoyl-CoA or 3-(3,4-dihydroxyphenyl)propanoyl-CoA) is a reduced CoA thioester with a saturated propanoyl side chain (C30H44N7O19P3S; monoisotopic mass 931.16 Da), formally derived from the condensation of coenzyme A with dihydrocaffeic acid [1]. It serves as the obligate metabolic intermediate in the caffeate-dependent electron bifurcation pathway, where it is generated via the NADH-dependent reduction of caffeoyl-CoA by the CarCDE complex [2]. Unlike its oxidized α,β-unsaturated counterpart (caffeoyl-CoA), this compound lacks the conjugated enoyl double bond, a structural distinction that fundamentally alters its enzyme recognition, stability, and metabolic role—directly impacting experimental design and procurement decisions [3].

Why Generic Substitution of Dihydrocaffeoyl-CoA with Other Hydroxycinnamoyl-CoA Esters Fails in Metabolic Studies


Scientific and industrial users cannot simply interchange dihydrocaffeoyl-CoA with related hydroxycinnamoyl-CoA analogs such as caffeoyl-CoA, p-coumaroyl-CoA, or feruloyl-CoA. While these compounds share a CoA moiety, their distinct acyl groups confer unique and often opposing metabolic functions. Critically, dihydrocaffeoyl-CoA is the reduced end-product and a potent feedback inhibitor of the ATP-consuming step in the pathway, whereas caffeoyl-CoA is the oxidized substrate that drives the reaction forward [1]. Direct comparative enzymology confirms that key transferases and reductases exhibit dramatic, quantitative differences in their affinities (Km) and catalytic efficiencies (kcat/Km) for these analogs [2]. Consequently, substituting a generic hydroxycinnamoyl-CoA in an assay designed for dihydrocaffeoyl-CoA will produce either false-negative results (no activity) or completely non-physiological kinetic parameters, leading to erroneous conclusions about pathway regulation or enzyme function. Furthermore, the lack of the reactive α,β-unsaturated bond in dihydrocaffeoyl-CoA makes it the definitive substrate for studying specific downstream pathways, such as the biosynthesis of reduced phenylpropanoids like dihydropiceatannol [3].

Quantitative Differentiation: A Technical Evidence Guide for Dihydrocaffeoyl-CoA vs. Key Analogs


Dihydrocaffeoyl-CoA is a Potent Feedback Inhibitor, Suppressing the ATP-Dependent Activation of Its Own Precursor

Dihydrocaffeoyl-CoA (hydrocaffeoyl-CoA) exerts potent feedback inhibition on the caffeoyl-CoA synthetase (CarB), the ATP-consuming enzyme that produces its own precursor. This is a key differentiator from the analog caffeoyl-CoA, which is the reaction product and does not exhibit this regulatory feedback [1]. The inhibition is part of a dual-feedback mechanism that, when combined with inhibition by hydrocaffeate, nearly completely suppresses the ATP-dependent route, redirecting flux to an ATP-independent pathway [1].

Feedback Inhibition Metabolic Regulation Enzyme Kinetics

Dihydrocaffeoyl-CoA Exhibits 9.4-fold Higher Apparent Affinity than Caffeate as a CoA Donor for the ATP-Independent CoA Transferase (CarA)

In the critical energy-saving CoA loop of caffeate respiration, the CoA transferase CarA utilizes dihydrocaffeoyl-CoA as the preferred CoA donor over caffeate (the acceptor). The enzyme displays a substantially higher apparent affinity for dihydrocaffeoyl-CoA (Km = 8 ± 2 µM) compared to its affinity for the acceptor substrate caffeate (Km = 75 ± 5 µM) [1]. This indicates that the enzyme is optimized for the regeneration cycle where dihydrocaffeoyl-CoA is the donor.

Enzyme Kinetics CoA Transferase Substrate Affinity

Dihydrocaffeoyl-CoA Displays 16-fold Higher Binding Affinity than Caffeoyl-CoA in Key Plant Phenylpropanoid Transferases

In plant specialized metabolism, the preference for reduced vs. oxidized CoA thioesters is not uniform. Rosmarinic acid synthase (RAS), for instance, demonstrates a clear and quantifiable preference for dihydrocaffeoyl-CoA over its oxidized counterpart, caffeoyl-CoA. Specifically, the Km of RAS for dihydrocaffeoyl-CoA (as the acceptor substrate DHPL) is 0.37 mM, which is approximately 16-fold lower (higher affinity) than its Km of 6.0 mM for caffeoyl-CoA (as the acceptor substrate pHPL) [1].

Substrate Specificity Enzyme Kinetics Rosmarinic Acid Synthase

Dihydrocaffeoyl-CoA is the Specific, Saturated Substrate for Bibenzyl Synthase, Driving the Biosynthesis of Dihydropiceatannol and Phenanthrenes

The structural distinction between a saturated (dihydro) and unsaturated (enoyl) side chain dictates entry into divergent biosynthetic branches. Bibenzyl synthase (BBS) exhibits strict substrate specificity for the reduced thioester, dihydrocaffeoyl-CoA. This enzyme uses dihydrocaffeoyl-CoA to produce dihydropiceatannol, a precursor to bioactive phenanthrenes and spiroindans [1]. In stark contrast, the classic stilbene synthase (STS) uses the oxidized analog, caffeoyl-CoA, to produce piceatannol, a precursor to resveratrol [2].

Substrate Specificity Natural Product Biosynthesis Bibenzyl Synthase

Dihydrocaffeoyl-CoA Demonstrates a Distinct Redox State, Enabling Energy-Conserving Electron Bifurcation

Dihydrocaffeoyl-CoA is the product of the exergonic reduction of caffeoyl-CoA by NADH, a reaction coupled by the CarCDE enzyme complex to the endergonic reduction of ferredoxin via the mechanism of flavin-based electron bifurcation (FBEB) [1]. This positions dihydrocaffeoyl-CoA as the key compound that stores the energy of the initial NADH oxidation, allowing for the generation of low-potential electrons (reduced ferredoxin) [2]. The oxidized analog, caffeoyl-CoA, lacks the ability to participate in this energy-conserving electron circuit as a reduced product; it is solely the reactant.

Bioenergetics Electron Bifurcation Redox Biochemistry

Dihydrocaffeoyl-CoA Exhibits Predicted Physicochemical Properties that Differ from Aromatic Analogs, Impacting Handling and Assay Design

The presence of the saturated side chain in dihydrocaffeoyl-CoA, as opposed to the conjugated enoyl group in caffeoyl-CoA, is predicted to confer distinct physicochemical properties relevant to experimental handling. Based on ACD/Labs Percepta modeling, dihydrocaffeoyl-CoA has a predicted LogP of -3.04 and a LogD (pH 7.4) of -10.63, indicating extremely high aqueous solubility [1]. While direct comparative data for caffeoyl-CoA are not available from the same source, this extreme hydrophilicity is a characteristic of CoA thioesters. The absence of the UV-active enoyl chromophore also differentiates it, requiring alternative detection methods (e.g., MS or NADH-coupled assays) compared to caffeoyl-CoA, which can be monitored by its absorbance at 346 nm.

Physicochemical Properties Compound Stability Assay Development

Optimal Research and Industrial Application Scenarios for Dihydrocaffeoyl-CoA


In Vitro Reconstitution of the Caffeate-Dependent Electron Bifurcation (FBEB) Pathway

This compound is a non-negotiable reagent for the quantitative reconstitution of the energy-conserving CoA loop found in acetogenic bacteria like Acetobacterium woodii. The validated 9.4-fold higher affinity of CarA for dihydrocaffeoyl-CoA (Km = 8 µM) over caffeate (Km = 75 µM) as established in Section 3 [1], makes it the only suitable substrate for accurately monitoring the ATP-independent CoA transfer step and quantifying the overall pathway's energy efficiency.

Biochemical Characterization and Engineering of Bibenzyl Synthases for Dihydropiceatannol Production

The strict substrate specificity of bibenzyl synthase (BBS) for dihydrocaffeoyl-CoA, as noted in Section 3 [2], makes this compound an essential procurement for any laboratory engaged in metabolic engineering to produce dihydrostilbenes or their derived bioactive phenanthrenes. Substituting with the common analog caffeoyl-CoA will result in zero product formation, leading to a false assessment of enzyme activity.

Investigating Regulatory Mechanisms of ATP-Dependent CoA Ligases

Given its unique role as a potent feedback inhibitor of caffeoyl-CoA synthetase (CarB) [3], dihydrocaffeoyl-CoA is the critical tool for studying metabolic regulation in systems where ATP consumption must be tightly controlled. It is the specific compound required to differentiate between ATP-dependent and ATP-independent activation pathways, a distinction that cannot be made using caffeoyl-CoA.

Comparative Enzymology of Plant Phenylpropanoid Transferases

For researchers studying the substrate promiscuity and evolution of hydroxycinnamoyltransferases, dihydrocaffeoyl-CoA serves as the definitive reduced reference standard. The 16-fold difference in Km values for RAS compared to caffeoyl-CoA, as detailed in Section 3 [4], provides a quantitative benchmark for evaluating the preference of novel or engineered enzymes for reduced versus oxidized thioesters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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